Actinine
Overview
Description
Synthesis Analysis
The synthesis of actinide compounds involves various methods, including the reduction of actinide chlorides with potassium graphite in the presence of diphenylacetylene to produce stable actinide metallacyclopropene complexes (B. Fang et al., 2014).
Molecular Structure Analysis
Actinide compounds often adopt structures different from those of transition-metal or lanthanide compounds due to their high coordination numbers and variable oxidation states. Single-crystal X-ray diffraction analysis has been used to establish the structures of thorium and uranium complexes, revealing short An-N bonds and large An-N-C angles indicative of strong electron donation from ligands to the metal (I. S. R. Karmel et al., 2014).
Chemical Reactions and Properties
Actinide compounds display a variety of chemical reactions, including with heterounsaturated molecules such as aldehydes, ketones, and carbodiimides. Density functional theory (DFT) studies complement experimental observations and provide insights into their reactivity patterns (B. Fang et al., 2014).
Physical Properties Analysis
The magnetic and electronic properties of actinide compounds are significantly influenced by the actinide elements' 5f orbitals. Studies on actinide chalcogenide compounds have contributed to understanding these materials' physical properties, such as magnetism and electron transport (D. Bugaris & J. Ibers, 2010).
Chemical Properties Analysis
The chemical properties of actinide compounds, including their redox behavior, coordination chemistry, and reactivity towards organic and inorganic ligands, are areas of active research. The unique electronic configuration of actinides contributes to their diverse chemical behavior, which is explored through both experimental and computational chemistry approaches (G. Schreckenbach & G. Shamov, 2010).
Scientific Research Applications
1. Actinides-Proteins Interactions
Research on actinides, including Actinine, has shown their significant interaction with proteins. This has been a subject of interest since the development of the atomic bomb and the subsequent focus on nuclear energy applications. Studies have explored how actinides are transported and accumulated in vivo, with a focus on identifying the proteins involved and understanding the thermodynamic and structural modes of these interactions. This research has implications for assessing the physiological impact of actinides and their biological targets (Creff et al., 2019).
2. Actinides in the Geosphere
Actinides have been used in various industries, science, health, and national security since the 1950s. The primary industrial application is electricity generation from uranium and thorium fuels. The research in this area is concerned with how these elements are contained throughout the nuclear fuel cycle, including their mining, production, usage, processing, and disposition. This is vital for the future of nuclear energy (Runde & Neu, 2010).
3. Actinides in Animals and Humans
The study of actinides in animals and humans focuses on understanding their uptake, retention in tissues, and the nature of radiation or chemical damage caused, especially in conditions of acute exposure. This research is crucial for protecting workers and the public from the potential hazards of actinides (Durbin, 2008).
4. Actinide Speciation by Laser-Induced Spectroscopy
Laser-induced spectroscopy has been instrumental in studying actinide speciation in various environments. This research has led to advancements in understanding the interaction of actinides with different ligands, including those from life sciences like ATP and sugar phosphates, and their behavior in plants and microorganisms. It also explores their interaction with minerals and rock materials (Geipel, 2006).
5. Basic Actinide Chemistry and Physics in Nuclear Technology
Research under the ACTILAB program focuses on actinide chemistry and physics, particularly in the context of nuclear technology. This includes studying the electronic state and chemical behavior of actinide ions in solutions and their interaction in solid-liquid interfaces. This is essential for the sustainable development of innovative nuclear technology (Minato et al., 2010).
6. Organometallic Reactivity and Electronic Structure of Actinides
Theoretical studies in actinide chemistry, focusing on organometallic reactivity and electronic structure, are crucial, especially considering the challenges of dealing with transuranium elements. These studies help understand the structure and reactivity of actinide-containing molecules, which is important for nuclear waste reprocessing and other applications (Castro et al., 2010).
7. Actinide Coordination Chemistry and Luminescence
Advancements in actinide coordination chemistry, especially in the context of luminescence properties, have led to potential applications in nuclear fuel cycle processes, including separation and remediation technologies. This research explores the nature of emission in actinide ions and their coordination compounds (Natrajan, 2012).
properties
IUPAC Name |
4-(trimethylazaniumyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPNVNIEXXLNTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961102 | |
Record name | 4-Butyrobetaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Trimethylammoniobutanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001161 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-(Trimethylammonio)butanoate | |
CAS RN |
407-64-7 | |
Record name | γ-Butyrobetaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=407-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | gamma-Butyrobetaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Butyrobetaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butanaminium, 4-hydroxy-N,N,N-trimethyl-4-oxo-, inner salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GAMMA BUTYROBETAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD7GI3HY9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Trimethylammoniobutanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001161 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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